3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride
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Overview
Description
3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride is a chemical compound with the molecular formula C8H9NO2. It is a derivative of benzoxazine, a class of compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid to facilitate the formation of the benzoxazine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride is structurally similar to other benzoxazine derivatives, such as 2,3-dihydro-2H-1,4-benzoxazin-7-ol and 2,3-dihydro-2H-1,4-benzoxazin-6-ol
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Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c10-6-1-2-7-8(5-6)11-4-3-9-7;/h1-2,5,9-10H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPVQGATPLORHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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